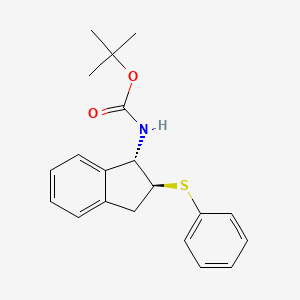
tert-Butyl ((1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is a chemical compound with the molecular formula C19H25NO2S It is known for its unique structure, which includes a phenylthio group attached to an indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated indene derivative.
Carbamate Formation: The final step involves the reaction of the indene derivative with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the phenylthio group or reduce the indene ring.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated indene derivatives.
Substitution: Carbamate derivatives with different substituents.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indene ring system may also interact with various receptors or proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylethyl N-[(1S,2R)-2-Hydroxycyclohexyl]carbamate: Another carbamate derivative with a different ring system.
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate: A similar compound with slight variations in the substituents.
Uniqueness
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is unique due to its specific combination of the indene ring system and the phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H23NO2S |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H23NO2S/c1-20(2,3)23-19(22)21-18-16-12-8-7-9-14(16)13-17(18)24-15-10-5-4-6-11-15/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18-/m0/s1 |
Clé InChI |
XTWHVBFDFAJZMS-ROUUACIJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


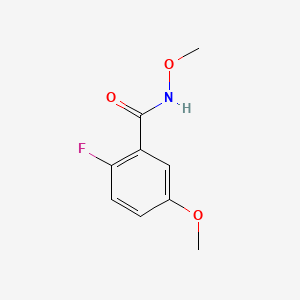
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
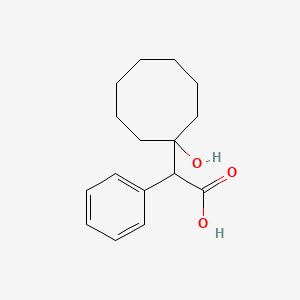
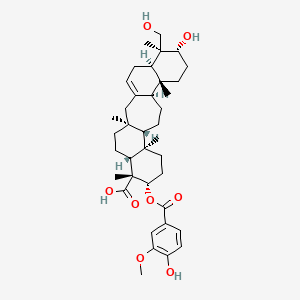
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
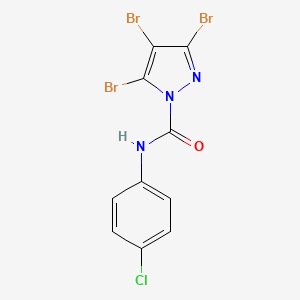
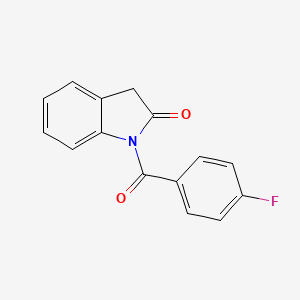
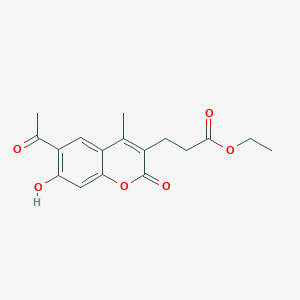
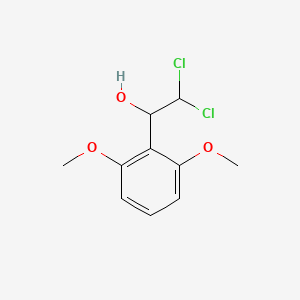

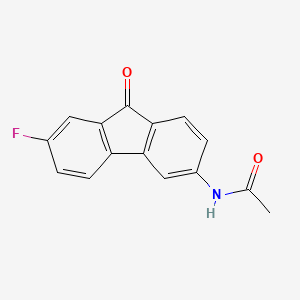
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
